molecular formula C10H8BrNO3 B1412525 Ethyl 2-bromo-6-cyano-4-hydroxybenzoate CAS No. 1805191-02-9

Ethyl 2-bromo-6-cyano-4-hydroxybenzoate

Cat. No.: B1412525
CAS No.: 1805191-02-9
M. Wt: 270.08 g/mol
InChI Key: IERCSYYZHCAGSL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-4-hydroxybenzoate is a substituted benzoate ester featuring bromo (Br), cyano (CN), and hydroxy (OH) groups at positions 2, 6, and 4 of the aromatic ring, respectively. The bromo and cyano groups are electron-withdrawing, enhancing electrophilicity at the aromatic core, while the hydroxy group introduces hydrogen-bonding capabilities, influencing solubility and reactivity.

Properties

IUPAC Name

ethyl 2-bromo-6-cyano-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)9-6(5-12)3-7(13)4-8(9)11/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERCSYYZHCAGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 2-Bromo-6-Cyano-4-Hydroxybenzoate and Analogous Compounds

Compound Name Substituents (Positions) Molecular Formula Key Properties Applications/Reactivity
This compound Br (2), CN (6), OH (4) C₁₀H₈BrNO₃ High electrophilicity due to Br/CN; OH enhances solubility in polar solvents. Potential intermediate for Suzuki couplings .
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate Br (2), CN (6), CF₂H (4) C₁₁H₈BrF₂NO₂ CF₂H increases lipophilicity; improved metabolic stability . Medicinal chemistry (e.g., protease inhibitors).
Ethyl 2-hydroxy-4-methoxybenzoate OH (2), OMe (4) C₁₀H₁₂O₄ Electron-donating OMe reduces reactivity; base peak at m/z 150 in MS . Flavor/fragrance industry; salicylate derivatives.

Substituent Effects on Reactivity and Stability

  • Electrophilic Character: The bromo and cyano groups in the target compound enhance electrophilicity, making it reactive toward nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-couplings. In contrast, Ethyl 2-hydroxy-4-methoxybenzoate () lacks these groups, rendering it less reactive .
  • Solubility : The hydroxy group in the target compound improves water solubility compared to the difluoromethyl analog (), which prioritizes lipid membrane permeability .

Analytical and Spectroscopic Differentiation

  • Mass Spectrometry: Ethyl 2-hydroxy-4-methoxybenzoate exhibits a base peak at m/z 150, characteristic of salicylate fragmentation (cleavage between the ester and aromatic ring). The target compound’s bromo and cyano substituents would likely produce distinct fragmentation patterns (e.g., losses of HBr or CN•) .
  • Chromatographic Behavior : Substituent polarity differences (e.g., OH vs. CF₂H) would alter retention times in reverse-phase HPLC, aiding in identification .

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